4,4-二氟戊烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

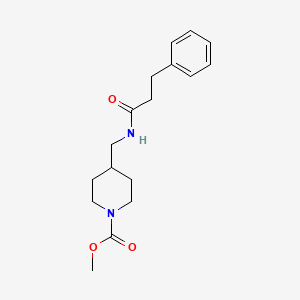

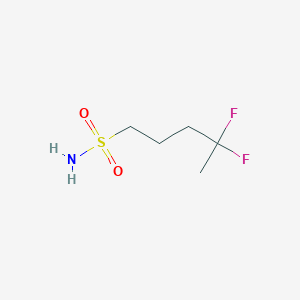

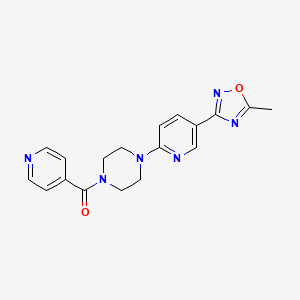

4,4-Difluoropentane-1-sulfonamide is a chemical compound with the CAS Number: 2126164-29-0 . It has a molecular weight of 187.21 . It is a powder at room temperature .

Molecular Structure Analysis

The Inchi Code for 4,4-Difluoropentane-1-sulfonamide is 1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) . This indicates that the molecule contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.科学研究应用

环境存在和降解

磺酰胺,包括全氟烷基化学物质(PFC),由于在各种工业和商业应用中使用,在环境中广泛存在。研究表明,这些化合物可以在美国人群中检测到,表明广泛暴露。这些化合物在环境中的降解和转化,尤其是它们的微生物降解,一直是研究的重要领域。环境研究的重点是了解这些化学物质降解为全氟烷基酸(PFAA)的途径,如全氟辛酸(PFOA)和全氟辛烷磺酸(PFOS),这些物质因其持久性和潜在健康影响而引起关注 (Calafat et al., 2007); (Jinxia Liu & Sandra Mejia Avendaño, 2013).

有机化学中的合成和应用

磺酰胺作为阳离子环化的新型终止剂,促进了复杂有机结构的有效形成。此应用突出了磺酰胺在推进合成有机化学中的作用,因为它提供了有效合成多环体系的途径。此类化学性质使磺酰胺在设计和合成具有特定功能的新材料和化学物质方面很有价值 (Charlotte M. Haskins & D. Knight, 2002).

转化产物和环境归趋

了解磺酰胺,包括 4,4-二氟戊烷-1-磺酰胺的转化产物和环境归趋,对于评估其环境影响和健康风险至关重要。对全氟烷基酸前体的生物转化研究揭示了参与其转化的代谢途径,突出了其降解产物的环境持久性和潜在毒性作用。这一研究领域对于制定缓解这些化合物对环境和健康影响的策略至关重要 (Wenping Zhang et al., 2020).

环境监测和影响评估

对磺酰胺的研究还包括环境监测和影响评估,重点关注它们在各种生态系统中的水平和潜在健康风险。这一研究领域对于制定监管政策和环境保护措施至关重要,旨在最大限度地减少接触这些持久性污染物 (A. Calafat et al., 2007).

作用机制

Target of Action

4,4-Difluoropentane-1-sulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4,4-Difluoropentane-1-sulfonamide, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolic acid, a cofactor required for the synthesis of nucleic acids and proteins . The downstream effect is the inhibition of bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The primary result of the action of 4,4-Difluoropentane-1-sulfonamide is the inhibition of bacterial growth and reproduction . By disrupting the folic acid synthesis pathway, it prevents the synthesis of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

The action, efficacy, and stability of 4,4-Difluoropentane-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .

属性

IUPAC Name |

4,4-difluoropentane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVOCOSSYQGOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCS(=O)(=O)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

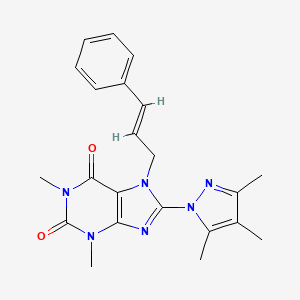

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)

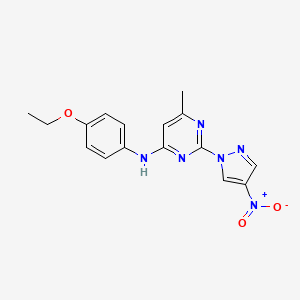

![(Z)-methyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2754839.png)

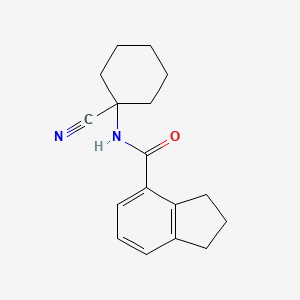

![3,5-dimethyl-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2754844.png)

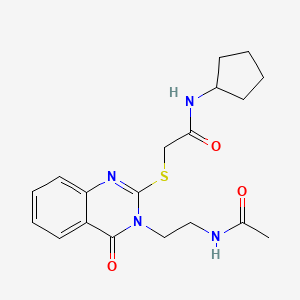

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)